molecular formula C7Cl5F3 B1591116 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene CAS No. 384-83-8

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene

Cat. No.: B1591116
CAS No.: 384-83-8
M. Wt: 318.3 g/mol
InChI Key: OFYUASAFKNCGBJ-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene is an organic compound with the molecular formula C7Cl5F3. It is a derivative of benzene, where five hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a trifluoromethyl group. This compound is known for its high stability and resistance to degradation, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene typically involves the chlorination of benzene derivatives followed by the introduction of the trifluoromethyl group. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using trifluoromethyl iodide (CF3I) in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The process typically includes steps such as:

  • Chlorination of benzene or a benzene derivative.
  • Purification of the chlorinated product.
  • Introduction of the trifluoromethyl group using appropriate reagents and catalysts.
  • Final purification to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can undergo oxidation to form more oxidized products, although this is less common due to its high stability.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Reduction: Products include less chlorinated benzene derivatives.

    Oxidation: Products include more oxidized benzene derivatives, although these reactions are less common.

Scientific Research Applications

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and kinetics.

    Biology: Employed in studies of biological activity and interactions with biomolecules.

    Medicine: Investigated for potential pharmaceutical applications due to its stability and unique chemical properties.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. Due to its high stability and resistance to degradation, it can persist in biological systems and interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentachlorobenzene: Similar structure but lacks the trifluoromethyl group.

    1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Similar structure but with fluorine atoms instead of chlorine atoms.

    Hexachlorobenzene: Contains six chlorine atoms without the trifluoromethyl group.

Uniqueness

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which confer high stability and resistance to degradation. This makes it particularly useful in applications requiring durable and persistent compounds.

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl5F3/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYUASAFKNCGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560221
Record name 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384-83-8
Record name 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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